molecular formula C12H16N2O3 B11783066 5-(3,4-Dimethoxyphenyl)piperazin-2-one

5-(3,4-Dimethoxyphenyl)piperazin-2-one

Cat. No.: B11783066
M. Wt: 236.27 g/mol
InChI Key: VXPDFAHCRLLVJX-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The compound features a piperazine ring substituted with a 3,4-dimethoxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)piperazin-2-one typically involves the reaction of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization to form the piperazine ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)piperazin-2-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

5-(3,4-Dimethoxyphenyl)piperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to other piperazine derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)piperazin-2-one

InChI

InChI=1S/C12H16N2O3/c1-16-10-4-3-8(5-11(10)17-2)9-6-14-12(15)7-13-9/h3-5,9,13H,6-7H2,1-2H3,(H,14,15)

InChI Key

VXPDFAHCRLLVJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CNC(=O)CN2)OC

Origin of Product

United States

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